molecular formula C8H8N2O2 B054695 methyl 1-(cyanomethyl)-1H-pyrrole-2-carboxylate CAS No. 123257-07-8

methyl 1-(cyanomethyl)-1H-pyrrole-2-carboxylate

Cat. No. B054695
M. Wt: 164.16 g/mol
InChI Key: VNRDJXPPAFDJNN-UHFFFAOYSA-N
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Description

Methyl 1-(cyanomethyl)-1H-pyrrole-2-carboxylate is a compound of interest within organic chemistry due to its potential as a building block for various chemical syntheses, including the creation of heterocyclic compounds and pharmaceuticals. Its structure allows for various chemical modifications, making it a versatile compound for study and application.

Synthesis Analysis

The synthesis of pyrrole derivatives, including structures similar to methyl 1-(cyanomethyl)-1H-pyrrole-2-carboxylate, often involves regioselective routes that allow for the introduction of various substituents. An efficient route for the regioselective synthesis of substituted pyrroles allows precise control over the introduction of functionalities such as tosyl, carbalkoxy, and cyano groups, through 1,3-dipolar cycloaddition of ketene acetals with activated methylene isocyanides (Misra et al., 2007).

Molecular Structure Analysis

The molecular structure of pyrrole derivatives is often elucidated using crystallography and spectroscopic methods. For instance, the study of ethyl 3-(1H-pyrazol-4-yl)octahydropyrrolo[3,4-c]pyrrole-1-carboxylates revealed the nonplanar nature of the pyrrolopyrrole fragment, highlighting the importance of hydrogen bonding in determining the molecule's overall conformation (Quiroga et al., 2013).

Chemical Reactions and Properties

Methyl 1-(cyanomethyl)-1H-pyrrole-2-carboxylate undergoes various chemical reactions, reflecting its reactivity and utility in organic synthesis. For example, reactions with N-substituted 3-amino-5,5-dimethyl-2-cyclohexenones have been explored, yielding complex heterocyclic structures and demonstrating the compound's versatility in forming diverse molecular architectures (Bannikova et al., 2004).

Scientific Research Applications

  • Crystal Engineering : Pyrrole-2-carboxylates have been used in crystal engineering, showing potential for developing robust supramolecular synthons. Hexagonal and grid supramolecular structures were obtained from the self-assembly of certain pyrrole-2-carboxylates, demonstrating their utility in this field (Yin & Li, 2006).

  • Synthesis of α-Aminopyrrole Derivatives : Methyl 5-aminopyrrole-3-carboxylates have been synthesized from 4-methyleneisoxazol-3-ones, showcasing a method for creating aminopyrrole derivatives. These compounds demonstrate reactivity useful in producing pyrrole-containing products through various chemical processes (Galenko et al., 2019).

  • Reaction with Epoxides : Methyl pyrrole-2-carboxylate has been shown to react with epoxides under different conditions, yielding various carboxylic acids and other compounds. This research highlights the versatility of pyrrole-2-carboxylates in chemical reactions (Irwin & Wheeler, 1972).

  • Bromination Parameters : Studies on the electrophilic aromatic bromination of ester-, cyano-, and carboxamide-substituted 1H-pyrroles have been conducted. These studies are significant for understanding the bromination process of pyrroles under specific conditions (Wischang & Hartung, 2011).

  • Antimicrobial Agent Synthesis : Novel methyl 2,4-dimethyl-5-(3-oxo-3-phenylprop-1-en-1-yl)-1H-pyrrole-3-carboxylate derivatives have been synthesized and evaluated for their antimicrobial activities. This research indicates the potential of these compounds in antimicrobial applications (Hublikar et al., 2019).

  • Synthesis in the Presence of Iron-Containing Catalysts : Alkyl 1H-pyrrole-2-carboxylates and dialkyl 1H-pyrrole-2,5-dicarboxylates have been synthesized using iron-containing catalysts. This research contributes to the field of catalysis and organic synthesis (Khusnutdinov et al., 2010).

  • Spiroheterocyclization : Methyl 1-aryl-3-cinnamoyl-4,5-dioxo-4,5-dihydro-1H-pyrrole-2-carboxylates have been utilized in spiroheterocyclization reactions, forming compounds with potential pharmaceutical applications (Silaichev et al., 2012).

  • Green Synthesis Techniques : The synthesis of methyl pyrrole-1-carboxylate using environmentally friendly methods has been explored. This highlights the movement towards greener chemistry practices (Fan et al., 2008).

  • Single Molecule Magnets : A study on the first application of 1-methyl-1H-pyrrole-2-carbaldehyde oxime as a ligand for the coordination of paramagnetic transition metal ions has been conducted. This research is significant in the field of magnetism and materials science (Giannopoulos et al., 2014).

  • Optical Chemosensor System : Ethyl 5-(isonicotinoylimino)methyl-2,4-dimethyl-pyrrole-3-carboxylate has been synthesized and characterized as a chemosensor. This demonstrates the application of pyrrole derivatives in detecting metal ions and other analytes (Yang et al., 2018).

Safety And Hazards

This would involve a discussion of any known safety concerns or hazards associated with the compound, including toxicity data and handling precautions.


Future Directions

This would involve a discussion of potential future research directions, including any unanswered questions about the compound or potential applications that have not yet been explored.


Please note that the availability of this information can vary depending on the specific compound and the extent to which it has been studied. For a less-known compound, some of this information might not be available. It’s always a good idea to consult primary literature sources or reputable databases for the most accurate and up-to-date information.


properties

IUPAC Name

methyl 1-(cyanomethyl)pyrrole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O2/c1-12-8(11)7-3-2-5-10(7)6-4-9/h2-3,5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNRDJXPPAFDJNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CN1CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 1-(cyanomethyl)-1H-pyrrole-2-carboxylate

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